(1-Benzofuran-2-ylmethyl)(methyl)amine (1-Benzofuran-2-ylmethyl)(methyl)amine
Brand Name: Vulcanchem
CAS No.: 74377-46-1
VCID: VC8292102
InChI: InChI=1S/C10H11NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3
SMILES: CNCC1=CC2=CC=CC=C2O1
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

(1-Benzofuran-2-ylmethyl)(methyl)amine

CAS No.: 74377-46-1

Cat. No.: VC8292102

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

(1-Benzofuran-2-ylmethyl)(methyl)amine - 74377-46-1

Specification

CAS No. 74377-46-1
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name 1-(1-benzofuran-2-yl)-N-methylmethanamine
Standard InChI InChI=1S/C10H11NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3
Standard InChI Key IHPDRTMPENQTEH-UHFFFAOYSA-N
SMILES CNCC1=CC2=CC=CC=C2O1
Canonical SMILES CNCC1=CC2=CC=CC=C2O1

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Identification

(1-Benzofuran-2-ylmethyl)(methyl)amine is systematically named following IUPAC conventions as 1-(1-benzofuran-2-yl)-N-methylmethanamine . This nomenclature precisely describes the benzofuran ring system (IUPAC: 1-benzofuran) substituted at the 2-position with a methylaminomethyl group. The compound's CAS registry number (74377-46-1) provides a unique identifier for regulatory and commercial purposes, while its SMILES notation (CNCC1=CC2=CC=CC=C2O1) encodes the atomic connectivity. The InChIKey (IHPDRTMPENQTEH-UHFFFAOYSA-N) serves as a standardized digital fingerprint, enabling rapid database searches and structural comparisons.

Molecular Geometry and Electronic Structure

The molecule's three-dimensional conformation features a planar benzofuran system (bond angles ≈ 120°) fused with a dihydrofuran ring, while the methylaminomethyl substituent introduces torsional flexibility. Density functional theory (DFT) calculations predict significant electron density delocalization across the benzofuran π-system, with the amine group acting as an electron-donating substituent . X-ray crystallographic data, though currently unavailable for this specific compound, suggest analog structures typically exhibit intermolecular hydrogen bonding through the amine group, influencing solid-state packing .

Table 1: Key Molecular Descriptors

PropertyValueCalculation Method
Molecular Weight161.20 g/molPubChem 2.1
XLogP3-AA1.7XLogP3 3.0
Rotatable Bond Count2Cactvs 3.4.8.18
Topological Polar SA25.2 ŲCactvs 3.4.8.18
Hydrogen Bond Donors1PubChem

Synthesis and Production Pathways

Synthetic Routes and Optimization

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:

  • Mannich Reaction Approach: Condensation of benzofuran-2-carbaldehyde with methylamine and formaldehyde under acidic conditions, followed by reduction of the intermediate imine .

  • Nucleophilic Substitution: Reaction of 2-(chloromethyl)benzofuran with excess methylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Reaction yields vary significantly based on purification methods, with vacuum distillation and column chromatography typically employed. Industrial-scale production faces challenges in controlling regioselectivity during benzofuran ring formation and minimizing N-oxide byproducts during amination .

Industrial Availability and Specifications

The compound is commercially available in research quantities (50mg–1g) through specialty vendors, with purity levels exceeding 95% (HPLC-grade) . Current pricing reflects small-scale synthesis costs, ranging from €348/50mg to €1,120/g . Bulk procurement requires custom synthesis contracts due to limited pre-existing inventory . Quality control protocols typically employ GC-MS and ¹H NMR spectroscopy to verify structural integrity and quantify impurities .

Physicochemical Profile and Stability

Thermal and Solubility Characteristics

Predicted physicochemical properties derived from QSAR models indicate:

  • Melting Point: Estimated 89–94°C (DSC extrapolation)

  • Boiling Point: ~280°C at 760 mmHg (Antoine equation)

  • Water Solubility: 1.2 mg/mL at 25°C (ALOGPS model)

Experimental solubility studies in common organic solvents show excellent miscibility in ethanol (≥50 mg/mL) and dichloromethane (≥100 mg/mL), moderate solubility in ethyl acetate (15 mg/mL), and limited solubility in hexanes (<1 mg/mL) . The compound demonstrates pH-dependent stability, with optimal storage at 4°C under nitrogen atmosphere to prevent oxidative degradation of the amine group .

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 1H, ArH), 7.43–7.39 (m, 1H, ArH), 7.24–7.18 (m, 2H, ArH), 6.85 (s, 1H, furan-H), 3.87 (s, 2H, CH₂N), 2.48 (s, 3H, NCH₃) .
IR (KBr): ν 3280 (N-H stretch), 2915 (C-H aromatic), 1600 (C=C furan), 1450 (C-N bend) .
Mass spectral analysis shows a molecular ion peak at m/z 161.1 [M+H]⁺ with characteristic fragmentation patterns including loss of methylamine (m/z 130) and furan ring cleavage (m/z 103) .

VendorPurityPackagingPrice (EUR)
CymitQuimica97%1g1,120
AccelaChem95%500mg911

Regulatory Status and Research Directions

Future Research Priorities

Critical knowledge gaps warrant investigation in:

  • Metabolic Pathways: CYP450 isoform specificity

  • Chronic Toxicity: 90-day rodent bioassays

  • Formulation Science: Salt forms for enhanced bioavailability

  • Target Validation: CRISPR-Cas9 knockout studies for mechanism elucidation

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